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Compound of Interest

Diethyl (2-
Compound Name:
nitrophenoxy)propanedioate

CAS No.: 32539-24-5

Cat. No.: B12335660

Get Quote

Structural Anatomy, Synthetic Logic, and
Pharmaceutical Utility[1][2]
Executive Summary & Structural Identity

Diethyl (2-nitrophenoxy)propanedioate is a specialized diester intermediate used primarily in
the synthesis of oxygen- and nitrogen-containing heterocycles, specifically 1,4-benzoxazines.
Its value lies in its bifunctionality: it possesses an electrophilic 1,3-dicarbonyl core (the
malonate moiety) and a latent nucleophile (the nitro group, upon reduction) tethered via an
ether linkage.

IUPAC Nomenclature Breakdown

The systematic name is derived via the following hierarchy:
+ Parent Chain: Propanedioate (derived from propanedioic acid, commonly malonic acid).

» Ester Groups: "Diethyl" denotes the ethylation of both carboxylic acid groups.
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o Substituent: "(2-nitrophenoxy)" indicates a phenoxy group (

) substituted with a nitro group (

) at the ortho (2-) position, attached to the central carbon (C2) of the propane chain.

Chemical Structure:

Strategic Synthesis: The Williamson Ether Pathway

Unlike C-arylated malonates (which require S

Ar or Pd-catalyzed coupling of malonate carbanions), the synthesis of the O-arylated (phenoxy)
analog requires a polarity inversion strategy. The most robust protocol involves the Williamson
Ether Synthesis between a phenol and an

-haloester.

Mechanistic Causality

The reaction is a bimolecular nucleophilic substitution (

¢ Nucleophile Generation: 2-Nitrophenol is deprotonated by a weak base (K

CO

) to form the 2-nitrophenoxide anion. The nitro group at the ortho position stabilizes this
anion via resonance, reducing its nucleophilicity slightly but preventing C-alkylation side
reactions (ambident nucleophile control).

o Electrophilic Attack: The phenoxide attacks the

-carbon of Diethyl bromomalonate (or chloromalonate).

» Substitution: Bromide is displaced, forming the ether linkage.
Why this route? Direct S

Ar of diethyl malonate (C-nucleophile) on 2-fluoronitrobenzene yields the C-arylated product
(Diethyl 2-(2-nitrophenyl)malonate), not the phenoxy ether. Therefore, the phenol must be the
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nucleophile, and the malonate must provide the electrophilic site.

Experimental Protocol: Synthesis & Validation

Note: This protocol is designed for a 50 mmol scale. All steps must be performed in a fume
hood due to the lachrymatory nature of

-haloesters.

Reagents
o 2-Nitrophenol (6.95 g, 50 mmol)

 Diethyl bromomalonate (11.95 g, 50 mmol)
e Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)

o Acetone or Acetonitrile (dry, 150 mL)

Step-by-Step Methodology

e Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-
Nitrophenol in dry acetone. Add Potassium Carbonate in a single portion. Stir at room
temperature for 30 minutes to ensure complete formation of the phenoxide salt (color change
to bright yellow/orange is typical).

o Alkylation: Add Diethyl bromomalonate dropwise via a pressure-equalizing addition funnel
over 20 minutes. The slow addition prevents local excesses that could lead to side reactions.

o Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C for
acetone) for 6-8 hours. Monitor progress via TLC (Silica; Hexane:EtOAc 4:1). The starting
phenol spot should disappear.

o Work-up: Cool the mixture to room temperature. Filter off the inorganic solids (KBr and
excess K

CO

). Rinse the filter cake with acetone.
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« |solation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a
viscous yellow oil.

« Purification: Although often pure enough for the next step, the oil can be recrystallized from
ethanol or purified via flash column chromatography if impurities (>5%) are detected by
NMR.

Self-Validating Analytical Checkpoints
« HNMR (CDCI
, 400 MHz): Look for the characteristic "singlet" (or weak splitting) of the methine proton (
) attached to the oxygen and two carbonyls. It typically shifts downfield (approx.
5.2-5.5 ppm) compared to unsubstituted diethyl malonate (
3.3 ppm) due to the electron-withdrawing phenoxy group.

» IR Spectroscopy: Presence of Ester C=0 stretch (~1740 cm

) and Nitro N-O stretches (1530 & 1350 cm

). Absence of Phenolic O-H stretch (~3400 cm

)

Downstream Utility: The Benzoxazine Cyclization

The primary application of Diethyl (2-nitrophenoxy)propanedioate is the synthesis of Ethyl 3-
0x0-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

Pathway:
e Reduction: The nitro group is reduced to an aniline amine (

) using H

/Pd-C or Fe/Acetic Acid.
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 Intramolecular Cyclization: The newly formed amine is spatially positioned to attack the
adjacent ester carbonyl.

e Elimination: Loss of ethanol yields the 6-membered lactam ring (benzoxazinone).

Data Presentation

Property Value /| Description
C
Molecular Formula H
NO
Molecular Weight 297.26 g/mol
Physical State Viscous yellow oil or low-melting solid

Soluble in DCM, EtOAc, Acetone; Insoluble in

Solubility

Water
Key Intermediate For Pemirolast analogs, Benzoxazinone scaffolds
Hazards Irritant, potential sensitizer (nitro compounds)

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis of the title compound and its conversion to the
benzoxazine scaffold.

2-Nitrophenol K2CO03, Acetone
1 2 hil Reflux, 6h (SN2) H2, Pd/C Spontaneous
PUEETE) \ OrFE/ACOH  p===========——mon Cyclization Ethyl 3-0x0-1,4-benzoxazine
K2C03, Acetone Diethyl (2-nitrophenoxy)propanedioate (Reduction) | Amino-Intermediate -EtOH Py cark;oxylate
h : ; o (EOH) 5
Reflux, 6h (SN2 (Target Intermediate) H (Transient) 5
Diethyl Bromomalonate _)V __________________ (Final Scaffold)

(Electrophile)

Fig 1. Synthesis of Benzoxazine Scaffold via Diethyl (2-nitrophenoxy)propanedioate

Click to download full resolution via product page
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Figure 1: Reaction pathway showing the Williamson ether synthesis followed by reductive
cyclization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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